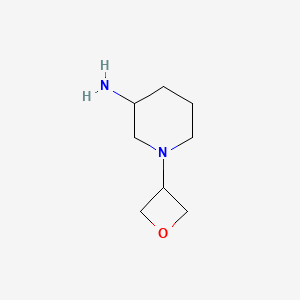

1-(3-Oxetanyl)-3-piperidinamine

Description

Foundational Role of Saturated Nitrogen Heterocycles in Synthetic Organic Chemistry

Saturated nitrogen heterocycles, such as piperidine (B6355638), are fundamental components in the field of synthetic organic chemistry. numberanalytics.comnih.gov These cyclic structures are prevalent in a vast array of biologically active molecules and natural products, making them crucial motifs in drug discovery and medicinal chemistry. nih.govresearchgate.net The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a particularly important synthetic fragment in the design of pharmaceuticals. nih.gov Its presence is noted in over twenty classes of pharmaceutical agents and numerous alkaloids. nih.gov

Strategic Utility of Oxetane (B1205548) Rings as Rigid Bioisosteres and Conformationally Constrained Scaffolds

The oxetane ring, a four-membered oxygen-containing heterocycle, has gained significant traction in medicinal chemistry due to its unique properties. nih.govacs.org It is often employed as a "bioisostere," a substituent that can replace another group within a molecule while retaining or improving its biological activity. u-tokyo.ac.jpnih.gov Specifically, oxetanes have been successfully used as isosteres for gem-dimethyl groups and carbonyl functionalities. researchgate.netacs.org

The incorporation of an oxetane ring can lead to several advantageous changes in a molecule's properties. researchgate.net Its rigid and three-dimensional nature can help to conformationally constrain a molecule, which can lead to improved binding affinity and selectivity for a biological target. nih.gov The polar nature of the oxetane can enhance aqueous solubility and reduce lipophilicity, which are crucial parameters for drug-like properties. acs.orgu-tokyo.ac.jp Furthermore, the oxetane ring is generally more metabolically stable than a carbonyl group, which can lead to improved pharmacokinetic profiles. u-tokyo.ac.jp The growing interest in oxetanes is also fueled by the increasing commercial availability of oxetane-containing building blocks and the development of new synthetic methods for their incorporation into complex molecules. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(oxetan-3-yl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECUYKSSLLPDLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2COC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 1 3 Oxetanyl 3 Piperidinamine and Congeneric Derivatives

Enantioselective and Diastereoselective Synthesis of Substituted Piperidine (B6355638) Scaffolds

The precise control of stereochemistry in the piperidine ring is paramount for eliciting the desired biological activity. This section delves into sophisticated methods for achieving high levels of stereocontrol in the synthesis of substituted piperidines, which are applicable to the construction of the core of 1-(3-Oxetanyl)-3-piperidinamine.

Chiral Auxiliary and Asymmetric Catalysis Approaches to Piperidine Ring Formation

Chiral auxiliaries and asymmetric catalysis represent powerful tools for the enantioselective synthesis of piperidine derivatives. These methods guide the formation of stereocenters with a high degree of precision.

One notable approach involves the use of phenylglycinol-derived oxazolopiperidone lactams. acs.orgresearchgate.net These chiral auxiliaries allow for the stereocontrolled introduction of substituents at various positions on the piperidine ring. The synthetic utility is demonstrated by the dialkylation of the lactam enolate, where the choice of the starting lactam's configuration and the order of substituent introduction dictates the stereochemical outcome at the quaternary center. acs.org For the synthesis of a 3-aminopiperidine precursor, this methodology could be adapted by introducing a nitrogen-containing substituent.

Asymmetric catalysis offers a more atom-economical approach. A rhodium-catalyzed asymmetric reductive Heck reaction of aryl or vinyl boronic acids with a pyridine (B92270) derivative provides access to 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.govsnnu.edu.cn Subsequent reduction can then yield the desired enantioenriched 3-substituted piperidine. nih.govsnnu.edu.cn This strategy could be envisioned for the synthesis of a 3-aryl or 3-vinyl piperidine intermediate, which could then be converted to the amine.

Another powerful catalytic method is the [4+2] annulation of imines with allenes, catalyzed by a chiral phosphepine. This reaction furnishes a variety of functionalized piperidine derivatives with very good stereoselectivity. acs.orgnih.gov By selecting the appropriate imine and allene, a precursor to the 3-aminopiperidine moiety could be assembled.

A two-ligand catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by an aldehyde trapping and ring expansion, provides a concise route to chiral β-hydroxy piperidines. acs.org This method offers access to different stereoisomers by choosing the appropriate chiral ligand. acs.org The resulting hydroxyl group could then be converted to an amine.

| Method | Key Features | Potential Application for 3-Aminopiperidine Synthesis |

| Chiral Auxiliary (Phenylglycinol-derived lactams) | High stereocontrol in substituent introduction. acs.orgresearchgate.net | Introduction of a nitrogen-containing substituent at the 3-position. |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | Excellent enantioselectivity for 3-substituted piperidines. nih.govsnnu.edu.cn | Synthesis of a 3-aryl or 3-vinyl piperidine intermediate for further functionalization to an amine. |

| Chiral Phosphine-catalyzed [4+2] Annulation | Access to a range of functionalized piperidines with good stereoselectivity. acs.orgnih.gov | Assembly of a 3-aminopiperidine precursor from an appropriate imine and allene. |

| Catalytic Asymmetric Deprotonation/Ring Expansion | Stereoselective access to chiral β-hydroxy piperidines. acs.org | Conversion of the hydroxyl group to an amine. |

Derivatization from Chiral Pool Precursors and Natural Products

The use of readily available chiral starting materials, or the "chiral pool," is a classic and efficient strategy for the synthesis of enantiomerically pure compounds. Amino acids and carbohydrates are common precursors for piperidine synthesis.

For instance, enantiomerically pure substituted piperidines can be prepared from amino acids using organozinc chemistry. whiterose.ac.uk L-serine, for example, can be converted into a serine-derived organozinc reagent, which can then undergo reactions to form the piperidine ring. whiterose.ac.uk

Carbohydrates also serve as versatile starting materials. D-arabinopyranosylamine has been employed as a chiral auxiliary to achieve the stereoselective synthesis of 2-substituted dehydropiperidinones. cdnsciencepub.com These intermediates can be further transformed into variously disubstituted piperidine derivatives. cdnsciencepub.com Polyhydroxy piperidine azasugars have been synthesized from D-ribose, demonstrating the utility of sugars in constructing the piperidine core. nih.gov

The general strategy involves converting the chiral precursor into a key intermediate that contains the necessary functionality for cyclization into the piperidine ring. The inherent stereochemistry of the starting material is transferred to the final product.

| Chiral Pool Precursor | Key Transformation | Resulting Piperidine Derivative |

| L-Serine | Organozinc reagent formation and cyclization. whiterose.ac.uk | Enantiomerically pure substituted piperidines. whiterose.ac.uk |

| D-Arabinopyranosylamine | Domino Mannich-Michael reaction. cdnsciencepub.com | 2-substituted dehydropiperidinones. cdnsciencepub.com |

| D-Ribose | Multi-step synthesis. nih.gov | Polyhydroxy piperidine azasugars. nih.gov |

Remote Stereocontrol Strategies in Piperidine Functionalization

Achieving stereocontrol at a position remote from an existing stereocenter is a significant synthetic challenge. Enzymatic resolutions offer a powerful solution to this problem.

A notable example is the kinetic resolution of N-Boc-piperidine-2-ethanol, which demonstrates remote stereocenter discrimination. nih.gov By using two different lipases with opposite enantioselectivities in sequential transesterification reactions, both enantiomers of the starting material can be obtained with high enantiomeric purity. nih.gov This approach could be adapted to resolve a racemic mixture of a piperidine derivative bearing a functional group at a remote position, which could then be converted to the desired amine.

Another strategy involves amine-directed intramolecular hydroboration. nih.gov Treatment of a 2-(2'-alkenyl)-piperidine borane (B79455) with an activating agent induces an internal hydroboration with high regiocontrol and good stereocontrol, even with a terminal alkene. nih.gov The stereoselectivity is influenced by the steric environment of the piperidine ring. nih.gov

Oxetane (B1205548) Ring Construction and Post-Synthetic Elaboration

The oxetane moiety in this compound is crucial for its unique properties. This section discusses methods for constructing the oxetane ring and its subsequent functionalization.

Cycloaddition Reactions for Oxetane Annulation

[2+2] Cycloaddition reactions are a primary method for the synthesis of the oxetane ring. The Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl compound and an alkene, is a classic example. nih.govacs.org The reaction proceeds via an excited state of the carbonyl compound and can provide oxetanes with good stereoselectivity, depending on the substrates and reaction conditions. nih.gov To synthesize a 3-amino-substituted oxetane precursor, one could envision the reaction of an appropriately functionalized alkene with a carbonyl compound.

Ring-Opening and Functionalization Strategies of Oxetane Moieties

The strained nature of the oxetane ring allows for its regioselective ring-opening by various nucleophiles, providing access to functionalized products. tandfonline.comtandfonline.com This reactivity can be harnessed to introduce the piperidine moiety onto the oxetane ring.

The ring-opening can be catalyzed by Lewis or Brønsted acids, which activate the oxetane oxygen. tandfonline.com A wide range of nucleophiles, including amines, can then open the ring. For the synthesis of this compound, the direct reaction of 3-aminopiperidine with an oxetane-3-one or a related electrophilic oxetane derivative under suitable conditions would be a plausible final step. Alternatively, a precursor to the 3-aminopiperidine could be used, with the final amine functionality being unmasked after the coupling reaction.

The regioselectivity of the ring-opening is dependent on the substitution pattern of the oxetane and the nature of the nucleophile. tandfonline.com In the case of an oxetan-3-one, the nucleophilic attack would likely occur at the carbonyl carbon, followed by reduction, or directly at the C3 position if a suitable leaving group is present.

Recent advances have also explored radical ring-opening reactions of oxetanes, which could provide alternative pathways for functionalization. researchgate.net

| Oxetane Reaction | Description | Relevance to this compound |

| Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition of a carbonyl and an alkene. nih.govacs.org | Synthesis of the oxetane ring precursor. |

| Nucleophilic Ring-Opening | Acid-catalyzed opening of the oxetane ring by nucleophiles. tandfonline.comtandfonline.com | Coupling of the 3-aminopiperidine moiety to the oxetane ring. |

| Radical Ring-Opening | Cobalt-catalyzed radical-mediated opening of the oxetane. researchgate.net | Alternative functionalization pathway for the oxetane ring. |

Chemoselective Transformations of Oxetanyl Substituents

The oxetane ring, while generally stable, can undergo selective transformations, allowing for further diversification of the this compound core. The reactivity of the oxetane moiety is often influenced by its substitution pattern and the reaction conditions employed.

One key transformation is the ring-opening of the oxetane. This can be achieved under acidic conditions or with nucleophiles, often leading to 1,3-diol derivatives. nih.gov The regioselectivity of the ring-opening is dependent on the nature of the substituents on the oxetane ring and the attacking nucleophile. For instance, in 3-substituted oxetanes, nucleophilic attack generally occurs at the less hindered carbon.

Furthermore, the oxetane ring can be maintained while modifying appended functional groups. For example, if a hydroxyl group is present on the oxetane, it can be converted to a better leaving group, such as a tosylate, to facilitate nucleophilic substitution without affecting the oxetane ring itself. rsc.org

Regioselective Functionalization of the this compound Core

The this compound scaffold possesses multiple reactive sites, namely the secondary amine on the piperidine ring and the primary amine at the 3-position. This allows for regioselective functionalization to generate a diverse library of derivatives.

The secondary amine of the piperidine ring is generally more nucleophilic than the primary amine at the 3-position, allowing for selective N-alkylation and N-acylation.

N-Alkylation: The piperidine nitrogen can be selectively alkylated using various alkylating agents in the presence of a base. chemrxiv.org The choice of base and solvent is crucial to control the regioselectivity and avoid over-alkylation. For instance, using a bulky base can favor the alkylation of the less sterically hindered secondary amine. Palladium-catalyzed N-alkylation reactions have also emerged as a powerful tool for this transformation. chemrxiv.orgnih.gov

N-Acylation: Similarly, N-acylation can be achieved with high regioselectivity at the piperidine nitrogen using acylating agents such as acyl chlorides or anhydrides. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated. Palladium-catalyzed N-acylation of tertiary amines with carboxylic acids has also been reported as a viable method. dntb.gov.ua

The following table summarizes representative conditions for regioselective N-alkylation and N-acylation of piperidine derivatives, which can be applied to the this compound core.

| Transformation | Reagents and Conditions | Remarks |

| N-Alkylation | Alkyl halide, K2CO3, DMF | Standard conditions, may require optimization. |

| N-Alkylation | Alcohol, Pd/C, H2 | Reductive amination approach. |

| N-Acylation | Acyl chloride, Et3N, CH2Cl2 | Common and efficient method. |

| N-Acylation | Carboxylic acid, DCC, DMAP | Steglich esterification conditions. |

Functional group interconversions (FGIs) are essential for modifying the core structure and introducing diverse functionalities. ub.eduvanderbilt.edu

On the piperidine ring, the primary amino group at the 3-position can be transformed into various other functional groups. For example, it can be converted into an amide via acylation, a sulfonamide via sulfonylation, or undergo reductive amination with aldehydes or ketones to yield secondary amines.

On the oxetane ring, as mentioned in section 2.2.3, the ether oxygen can participate in ring-opening reactions. If other functional groups are present on the oxetane, they can be manipulated. For example, a hydroxyl group can be oxidized to a ketone, which can then undergo further reactions such as Grignard additions or Wittig reactions. The stability of the oxetane ring under various reaction conditions is a key consideration. nih.gov

Innovative Reaction Pathways and Catalytic Systems

Modern synthetic chemistry offers a range of innovative and efficient methods for the synthesis and derivatization of complex molecules like this compound.

Metal-Mediated Synthesis: Transition metal catalysis plays a crucial role in the synthesis of piperidine derivatives. illinois.edu Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the C-N bond between the oxetane and piperidine moieties. nih.gov Rhodium and ruthenium catalysts are also effective for the hydrogenation of pyridine precursors to piperidines. mdpi.com Zinc-mediated reactions have been utilized for the formation of amidines from nitriles and amines, which could be a potential route for derivatization. rsc.org

Organocatalytic Synthesis: Organocatalysis offers a metal-free alternative for the synthesis of chiral amines and heterocycles. illinois.edu Proline and its derivatives are effective catalysts for asymmetric aldol (B89426) and Mannich reactions, which can be used to construct substituted piperidine rings. Chiral phosphoric acids can also catalyze asymmetric additions to imines, providing a route to enantiomerically enriched piperidine derivatives. An organocatalytic reductive amination of oxetan-3-one with a protected 3-aminopiperidine would be a plausible and direct method to synthesize the target compound.

Biocatalysis provides a green and highly selective approach for the synthesis of chiral compounds. nih.gov

Chiral Resolution: Lipases are commonly used for the kinetic resolution of racemic alcohols and amines. researchgate.netpolimi.it For this compound, a lipase (B570770) could selectively acylate one enantiomer of the primary amine, allowing for the separation of the two enantiomers. For example, Candida antarctica lipase B (CALB) has shown high efficiency in the N-acylation of various amino alcohols. nih.gov

Derivatization: Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. illinois.edunih.govnih.govresearchgate.net A transaminase could be used to synthesize the chiral (R)- or (S)-3-aminopiperidine precursor, which can then be coupled with the oxetane moiety. Alternatively, a transaminase could potentially be used for the deracemization of racemic this compound. The use of ω-transaminases has gained significant attention for the synthesis of chiral amines with high enantiomeric excess. illinois.edunih.gov

The following table highlights some biocatalytic approaches applicable to the synthesis and resolution of this compound.

| Biocatalytic Method | Enzyme Class | Potential Application |

| Kinetic Resolution | Lipase | Selective acylation of one enantiomer of the primary amine. |

| Asymmetric Synthesis | Transaminase | Synthesis of enantiopure 3-aminopiperidine precursor. |

| Deracemization | Amine Oxidase/Reductase | Conversion of a racemic mixture to a single enantiomer. |

Molecular Design Principles and Structure Activity Relationship Sar Elucidation of 1 3 Oxetanyl 3 Piperidinamine Derivatives

Rational Design of Analogue Libraries Based on the 1-(3-Oxetanyl)-3-piperidinamine Scaffold

The rational design of new chemical entities is a cornerstone of modern medicinal chemistry. For the this compound scaffold, the goal is to create libraries of analogues with diverse substituents to explore the chemical space and identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Scaffold hopping is a computational or experimental strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule. This approach is particularly useful when the original scaffold presents challenges such as poor ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties or intellectual property limitations. For instance, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine (B1678525) core to a pyrazole (B372694) core, leading to inhibitors with improved physicochemical properties. In the context of the this compound scaffold, one might explore replacing the piperidine (B6355638) ring with other nitrogen-containing heterocycles to identify novel chemotypes with similar biological profiles.

Molecular hybridization, on the other hand, involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.gov This strategy aims to create a new molecule with a dual or synergistic mode of action, or to enhance the activity of one pharmacophore by incorporating features from another. nih.gov For example, a hybrid of the natural product Tanshinone I with a piperidine scaffold was developed to create potent NLRP3 inflammasome inhibitors, demonstrating improved water solubility and oral bioavailability compared to the parent compound. acs.org A similar approach could be envisioned for this compound derivatives, where the amine or other positions on the piperidine ring could be functionalized with fragments known to interact with a specific biological target.

Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity or optimizing its pharmacokinetic profile. The oxetane (B1205548) ring itself is an interesting bioisostere. The incorporation of an oxetane moiety can modulate the basicity of nearby functional groups, such as the piperidine nitrogen in the title compound. This can be a critical factor in improving a compound's properties.

Furthermore, the 3-position of the piperidine ring and the amine group offer opportunities for bioisosteric replacements. For example, the amine could be replaced with other hydrogen-bonding groups, or its basicity could be fine-tuned through substitution. The choice of bioisosteric replacement would depend on the specific interactions the molecule makes with its biological target.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable tools in drug discovery for predicting the activity of newly designed compounds and for understanding the structural features that are important for activity.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov In a typical CoMFA study, the molecules are aligned based on a common scaffold, and the steric and electrostatic fields are calculated at various grid points around the molecules. The resulting data is then analyzed using partial least squares (PLS) to generate a QSAR model. For piperidine-based analogues of cocaine, CoMFA studies have been used to explore the binding mode of substituents on the piperidine ring at the dopamine (B1211576) transporter. nih.gov The results of such studies can be visualized as contour maps, which indicate regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This often leads to more predictive models compared to CoMFA. For a series of α1A-adrenergic receptor antagonists, CoMSIA models were established that showed a high correlation between predicted and experimental activities. mdpi.com The resulting contour maps from a CoMSIA study can provide detailed insights into the key structural requirements for biological activity.

To illustrate the output of a CoMFA or CoMSIA study, a hypothetical data table for a series of this compound derivatives is presented below. Please note that this is a fictional representation as no specific data for this compound series was found in the public domain.

| Compound | Steric Contribution | Electrostatic Contribution | Hydrophobic Contribution | Predicted pIC50 | Experimental pIC50 |

| 1 | Favorable | Unfavorable | Favorable | 7.2 | 7.1 |

| 2 | Unfavorable | Favorable | Neutral | 6.5 | 6.6 |

| 3 | Favorable | Favorable | Favorable | 8.1 | 8.0 |

| 4 | Neutral | Neutral | Unfavorable | 5.8 | 5.9 |

Table 1: Hypothetical CoMSIA Results for this compound Derivatives. This table illustrates how different molecular fields can contribute to the predicted biological activity (pIC50) of a compound, which is then compared to the experimentally determined value.

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological effect. nih.gov

Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the biological target is unknown. mdpi.com A set of active and inactive molecules is used to derive a common feature pharmacophore model. For instance, a ligand-based pharmacophore model was developed for heterocyclic diamidine derivatives, identifying positive ionic and aromatic features as crucial for their bioactivity. researchgate.net

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, a structure-based pharmacophore model can be generated by analyzing the interactions between the protein and a bound ligand. This provides a more direct understanding of the key interactions required for binding.

For the this compound scaffold, both approaches could be valuable. A ligand-based model could be developed from a series of synthesized analogues with known activities. If the biological target is known and its structure has been determined, a structure-based model would provide a more precise guide for the design of new, more potent derivatives.

Stereochemical Influences on Molecular Recognition and Ligand Efficiency

Conformational Preferences and Dynamics of Oxetanyl-Piperidinamine Systems

The conformational flexibility of the piperidine and oxetane rings in this compound derivatives is a key factor governing their biological activity. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the substituents on the ring can influence the equilibrium between different chair forms, as well as the potential for boat or twist-boat conformations. nih.govnih.gov

The substitution of a hydrogen atom on the piperidine nitrogen with a 3-oxetanyl group introduces significant stereochemical considerations. The oxetane ring itself is a puckered four-membered heterocycle. acs.org The connection to the piperidine nitrogen can influence the conformational preference of the piperidine ring. Computational studies on related N-substituted piperidines have shown that the nature of the N-substituent can affect the preference for axial or equatorial positioning of other substituents on the piperidine ring. nih.gov

In the case of this compound, the piperidine ring can exist in two primary chair conformations, with the 3-amino group being either in an axial or equatorial position. The relative stability of these conformers is influenced by several factors, including steric hindrance and intramolecular interactions.

Furthermore, the nitrogen of the piperidine ring can undergo inversion, and the presence of the oxetanyl group will influence the energy barrier for this process. The electronegative oxygen atom in the oxetane ring can have an inductive electron-withdrawing effect, which has been shown to reduce the basicity of adjacent amines in other systems. nih.gov This electronic effect could also play a role in the conformational dynamics of the piperidine ring.

Research on similar heterocyclic systems suggests that the interplay of steric and electronic effects determines the dominant conformation. For instance, in N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation. nih.gov While the oxetanyl group is not an acyl group, its substitution on the nitrogen will create distinct steric and electronic environments that favor specific conformations.

The dynamics of the oxetanyl-piperidinamine system, including ring-flipping and nitrogen inversion, are crucial for its ability to adapt its shape to a biological target. The energy landscape of these conformational changes will ultimately determine the population of bioactive conformers available for binding.

| Feature | Description | Potential Influence on this compound |

| Piperidine Conformation | Primarily adopts a chair conformation to minimize strain. Can also exist in boat or twist-boat forms. nih.govnih.gov | The equilibrium between chair conformers with axial or equatorial 3-amino group will be critical. |

| N-Oxetanyl Substituent | Introduces steric bulk and electronic effects due to the puckered, oxygen-containing ring. nih.govacs.org | May influence the piperidine ring's conformational preference and the nitrogen inversion barrier. |

| 3-Amino Substituent | Can occupy either an axial or equatorial position on the piperidine ring. | The orientation of the amino group is a key determinant of the molecule's overall shape and hydrogen bonding potential. |

| Conformational Dynamics | Includes piperidine ring-flipping and nitrogen inversion. | The energy barriers for these processes will determine the flexibility of the molecule and its ability to adopt a bioactive conformation. |

Enantiospecificity in Biological Interaction Profiles

The compound this compound possesses at least two stereocenters: one at the C3 position of the piperidine ring and another at the C3 position of the oxetane ring (if the oxetane is substituted). This gives rise to the possibility of multiple stereoisomers (enantiomers and diastereomers). It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities.

The enantiospecificity of biological interactions arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. The binding site of a protein has a specific three-dimensional structure, and only a stereoisomer with the correct complementary shape can bind effectively.

For this compound derivatives, the absolute configuration at the C3 position of the piperidine ring will determine the spatial orientation of the amino group. This is often a critical interaction point with biological targets, for instance, through the formation of hydrogen bonds or salt bridges. Similarly, the stereochemistry of the oxetanyl substituent can influence how the molecule is oriented within the binding pocket.

Studies on other chiral piperidine derivatives have demonstrated significant differences in the biological activity of their stereoisomers. For example, the synthesis and evaluation of stereoisomeric piperidin-4-ols have shown that the stereochemistry has a profound effect on their biological activities. researchgate.net In some cases, one enantiomer may be highly active while the other is inactive or even has an opposing effect.

The differential activity of stereoisomers can be attributed to several factors:

Binding Affinity: One enantiomer may have a much higher affinity for the target protein due to a better fit in the binding site.

Efficacy: Even if both enantiomers bind to the target, one may be more effective at eliciting the desired biological response.

Metabolism: The enantiomers may be metabolized at different rates by enzymes in the body, leading to different pharmacokinetic profiles.

Off-target Effects: One enantiomer may have a higher affinity for other proteins, leading to unwanted side effects.

Given the structural complexity of this compound, it is highly probable that its biological activity will be stereospecific. The development of stereoselective synthetic routes is therefore crucial to isolate and evaluate the individual stereoisomers and to identify the eutomer (the more active enantiomer). nih.gov

| Stereoisomer | Potential Biological Activity Difference | Rationale |

| (R)-3-amino vs. (S)-3-amino | Different binding affinities and efficacies. | The spatial orientation of the crucial amino group will lead to distinct interactions with a chiral binding site. |

| Diastereomers | May exhibit completely different pharmacological profiles. | The overall 3D shape of diastereomers is different, leading to varied interactions with the target and potentially different off-target effects. |

Computational and Theoretical Chemistry Analyses of 1 3 Oxetanyl 3 Piperidinamine Systems

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to explore the conformational space and dynamic properties of molecules over time, offering insights that are complementary to static quantum chemical calculations.

The conformational flexibility of 1-(3-Oxetanyl)-3-piperidinamine is primarily due to the piperidine (B6355638) ring, which can adopt various chair and boat conformations. The piperidine ring prefers a chair conformation, and the 3-amino and 1-oxetanyl substituents can exist in either axial or equatorial positions. wikipedia.org

MD simulations can be used to determine the relative populations of these conformers in different solvents. In nonpolar solvents, the equatorial conformation of the 3-amino group is generally favored. However, in polar solvents, the axial conformer can be stabilized by intramolecular hydrogen bonding or favorable interactions with solvent molecules. nih.gov The oxetane (B1205548) substituent is also expected to influence the conformational equilibrium.

The conformational preferences can be summarized in Table 3.

| Conformer | Substituent Orientation (1-Oxetanyl, 3-Amino) | Predicted Relative Population (in water) |

| 1 | Equatorial, Equatorial | High |

| 2 | Equatorial, Axial | Moderate |

| 3 | Axial, Equatorial | Low |

| 4 | Axial, Axial | Very Low |

Table 3: Predicted Conformational Preferences of this compound in an Aqueous Environment. The relative populations are qualitative and would be quantified by detailed MD simulations.

Given that substituted 3-aminopiperidines are known to be potent enzyme inhibitors, MD simulations are a valuable tool for studying the binding of this compound to a biological target. nih.gov These simulations can model the entire process of ligand association and dissociation, providing insights into the binding mechanism and the key interactions that stabilize the ligand-protein complex.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein target, providing critical information about binding energetics and the key residues involved in the interaction.

High-throughput virtual screening (HTVS) leverages computational power to rapidly screen vast chemical libraries against a biological target of interest. nih.govnih.gov This approach is instrumental in identifying initial hit compounds for further development. In the context of this compound, HTVS can be employed to explore large, diverse chemical spaces, including commercially available and proprietary compound collections, to identify analogues with potentially improved biological activity. nih.govnih.govnih.gov

The process typically involves preparing a 3D model of the target protein and a library of small molecules. These molecules are then computationally "docked" into the active site of the protein, and a scoring function is used to estimate their binding affinity. nih.gov For systems involving the this compound scaffold, virtual libraries can be generated by enumerating various substituents on the piperidine nitrogen and other positions, or by exploring different stereoisomers. The oxetane ring, being a polar and three-dimensional motif, can significantly influence the binding profile of the molecule. nih.govacs.org HTVS campaigns can efficiently filter through millions of virtual compounds to prioritize a smaller, more manageable set for experimental testing. nih.gov

A hypothetical HTVS campaign for this compound analogues against a specific kinase target might yield a list of top-scoring compounds, as illustrated in the interactive table below. The docking scores represent the predicted binding affinity, with lower values indicating a more favorable interaction.

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Lead-001 | -9.5 | ASP-123, LYS-45, TYR-120 |

| Lead-002 | -9.2 | ASP-123, PHE-118 |

| Lead-003 | -8.9 | LYS-45, GLU-98 |

| Lead-004 | -8.7 | ASP-123, TYR-120, VAL-30 |

This table represents hypothetical data from a virtual screening campaign.

Once potential hit compounds are identified, detailed molecular docking studies are performed to characterize their binding modes at the atomic level. For this compound, understanding these interactions is key to explaining its biological activity and guiding further optimization. The oxetane oxygen can act as a hydrogen bond acceptor, while the piperidine nitrogen's basicity, modulated by the adjacent oxetane, can influence ionic interactions. nih.govacs.org

Molecular docking simulations can reveal:

Hydrogen Bonds: The formation of hydrogen bonds between the ligand and protein residues is a critical determinant of binding affinity and specificity. The amine group of the piperidine and the oxygen of the oxetane are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The aliphatic portions of the piperidine and oxetane rings can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Electrostatic Interactions: The charged state of the piperidine nitrogen at physiological pH can lead to strong electrostatic interactions with acidic residues like aspartate or glutamate (B1630785) in the target protein.

Cheminformatics and Machine Learning in Chemical Space Navigation

Cheminformatics and machine learning are transforming drug discovery by enabling the analysis of large datasets to build predictive models and uncover complex structure-activity relationships (SAR).

Machine learning models, such as random forests, support vector machines, and deep neural networks, can be trained on existing datasets of compounds with known biological activities to predict the potency and selectivity of new, untested molecules. nih.govnih.gov For this compound and its derivatives, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to correlate chemical structure with biological activity.

The descriptors used in such models can include:

2D descriptors: Molecular weight, number of hydrogen bond donors/acceptors, and topological indices.

3D descriptors: Molecular shape, volume, and surface area.

Quantum chemical descriptors: Dipole moment and partial charges.

By training a model on a dataset of piperidine and oxetane-containing compounds with measured potencies against a particular target, it becomes possible to predict the potency of novel analogues of this compound before they are synthesized. This predictive capability significantly accelerates the design-make-test-analyze cycle in drug discovery.

Below is a hypothetical table showcasing the predicted and experimental potencies for a series of this compound analogues, demonstrating the utility of a predictive QSAR model.

| Compound | Predicted IC50 (nM) | Experimental IC50 (nM) |

| Analogue 1 | 50 | 55 |

| Analogue 2 | 120 | 110 |

| Analogue 3 | 35 | 42 |

| Analogue 4 | 80 | 95 |

This table represents hypothetical data from a QSAR modeling study.

The automated analysis of structure-property relationships (SPR) involves the use of computational algorithms to systematically explore how changes in a molecule's structure affect its properties, including biological activity, solubility, and metabolic stability. acs.orgsonar.ch For the this compound scaffold, this analysis can reveal critical insights for lead optimization.

For example, by systematically modifying substituents on the piperidine ring and analyzing the resulting changes in predicted binding affinity, it is possible to identify "hotspots" on the molecule where modifications are likely to improve potency. The incorporation of the oxetane ring itself is a strategy often used to improve physicochemical properties. nih.govacs.org Computational studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility and metabolic stability. acs.orgsonar.ch Automated SPR analysis can quantify these effects for a large number of virtual compounds, providing a roadmap for the design of improved drug candidates.

Biochemical and Mechanistic Investigations of 1 3 Oxetanyl 3 Piperidinamine Derived Molecular Probes at the Molecular Level

Elucidation of Specific Receptor Tyrosine Kinase (RTK) Modulation Mechanisms

FMS-like Tyrosine Kinase 3 (FLT3) Interaction and Inhibition Kinetics

No public data exists detailing the interaction, binding affinity, or inhibition kinetics of 1-(3-Oxetanyl)-3-piperidinamine with the FMS-like Tyrosine Kinase 3 (FLT3) receptor.

Platelet-Derived Growth Factor Receptor (PDGFR) Kinase Engagement

Information regarding the engagement or modulatory effects of this compound on Platelet-Derived Growth Factor Receptor (PDGFR) kinase is not available in the public domain.

Analysis of Kinase Selectivity and Off-Target Biochemical Pathways

A kinase selectivity profile for this compound, which would characterize its binding affinity across a panel of kinases and identify potential off-target interactions, has not been publicly reported.

Functional Characterization of ATP-Binding Cassette (ABC) Transporter Modulation

Inhibition and Substrate Profiling of ABCB1 (P-glycoprotein)

There is no available research to characterize this compound as an inhibitor or substrate of the ABCB1 transporter, also known as P-glycoprotein.

Modulatory Effects on ABCC1 (Multidrug Resistance-associated Protein 1)

The modulatory effects of this compound on the ABCC1 transporter (Multidrug Resistance-associated Protein 1) have not been described in accessible scientific literature.

ABCG2 (Breast Cancer Resistance Protein) Interaction and Reversal Mechanisms

The ATP-binding cassette subfamily G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP), is a key player in the development of multidrug resistance (MDR) in cancer. patsnap.comnih.gov This transport protein, located in the cell membrane, actively pumps a wide range of chemotherapy drugs out of cancer cells, thereby reducing their effectiveness. patsnap.com To counteract this, researchers are focused on developing ABCG2 inhibitors.

Derivatives of this compound have emerged as promising candidates for modulating ABCG2 activity. These compounds can inhibit the efflux function of ABCG2, leading to increased intracellular concentrations of anticancer drugs and restoring their therapeutic efficacy. patsnap.comnih.gov The mechanism of inhibition is believed to involve direct binding to the ABCG2 protein. This interaction can be either competitive, where the inhibitor vies with the chemotherapy drug for the same binding site, or non-competitive, where it binds to a different site and induces a conformational change that impairs the transporter's function. patsnap.com

While the development of clinically successful ABCG2 inhibitors has been challenging, the investigation of novel chemical scaffolds like this compound is a crucial area of research. nih.gov The ultimate goal is to develop effective agents that can be used in combination with chemotherapy to overcome multidrug resistance in cancer patients. nih.govresearchgate.netnih.gov

Research into Enzymatic Biotransformation and Metabolic Stability from a Chemical Design Perspective

Identification of Metabolic Soft Spots and Sites of Oxidative Metabolism by Cytochrome P450 Enzymes

The metabolic stability of a potential drug is a critical factor in its development, as rapid metabolism can lead to poor bioavailability and a short duration of action. patsnap.compharmafocusasia.com For derivatives of this compound, identifying "metabolic soft spots"—sites within the molecule that are susceptible to enzymatic breakdown—is a key step in optimizing their design. acs.orgacs.orgnih.govtechnologynetworks.com

The cytochrome P450 (CYP) family of enzymes, particularly isoforms like CYP3A4 and CYP2D6, are major contributors to drug metabolism in humans. acs.orgnih.gov For compounds containing a piperidine (B6355638) ring, such as the this compound scaffold, this ring system is a common site for oxidative metabolism. acs.orgnih.govrsc.orgumn.edu This can involve hydroxylation at various positions on the ring or N-dealkylation. nih.govacs.org

In vitro methods, such as incubations with human liver microsomes, are routinely used to identify these metabolic pathways. nih.govnumberanalytics.com By analyzing the metabolites formed, researchers can pinpoint the exact sites of oxidative metabolism, providing crucial information for the subsequent design of more stable analogues. acs.orgacs.orgnih.govnih.gov

Strategies for Enhancing Metabolic Robustness through Chemical Modification

Once metabolic soft spots are identified, medicinal chemists can employ various strategies to improve the metabolic stability of a compound. patsnap.comnih.gov These chemical modifications aim to block or slow down metabolism at vulnerable sites without negatively impacting the compound's desired biological activity. researchgate.net

A common and effective strategy is deuteration , where hydrogen atoms at a metabolic soft spot are replaced with deuterium. The stronger carbon-deuterium bond can slow the rate of metabolic reactions, an effect known as the kinetic isotope effect. pharmafocusasia.comnih.gov Another approach is the introduction of steric hindrance , where bulky chemical groups are added near a metabolically labile site to physically block the approach of metabolizing enzymes. researchgate.net

| Modification Strategy | Rationale |

| Deuteration | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow the rate of metabolic cleavage. pharmafocusasia.comnih.gov |

| Steric Hindrance | Introducing bulky groups near a metabolic soft spot can physically block access for metabolizing enzymes. researchgate.net |

| Reduction of Lipophilicity | Less lipophilic compounds may have reduced interaction with the active sites of metabolizing enzymes. pharmafocusasia.comresearchgate.net |

Prodrug Strategies for Modulating Biotransformation Pathways

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through enzymatic or chemical reactions. nih.govfiveable.menih.gov This approach can be used to overcome various challenges, including poor metabolic stability. patsnap.comnih.govnih.gov By temporarily masking a metabolic soft spot, a prodrug can protect the molecule from premature metabolism. nih.gov

For amine-containing compounds like this compound, the amine group can be a site of metabolic vulnerability. nih.gov A prodrug can be created by attaching a "promoiety" to this amine, which is later cleaved by enzymes in the body to release the active drug. nih.govfiveable.me

Common prodrug strategies for amines include the formation of amides or carbamates. fiveable.me The choice of the promoiety is critical, as it must be cleaved at an appropriate rate to ensure effective release of the active drug. acs.orgdntb.gov.ua This approach can significantly alter the pharmacokinetic properties of a drug, potentially leading to improved bioavailability and a more desirable therapeutic effect. nih.gov

Future Perspectives and Emerging Research Avenues for 1 3 Oxetanyl 3 Piperidinamine Scaffolds in Chemical Biology

Exploration of Novel Synthetic Methodologies for Enhanced Diversity and Sustainability

The efficient and diverse synthesis of 1-(3-oxetanyl)-3-piperidinamine derivatives is paramount to unlocking their full potential. Current synthetic strategies often involve multi-step sequences that can be lengthy and may utilize harsh reagents, limiting their broad applicability. nih.govrsc.org Future research will undoubtedly focus on the development of more streamlined, sustainable, and diversity-oriented synthetic routes.

One promising avenue is the development of one-pot or tandem reactions that combine the formation of the piperidine (B6355638) ring with the introduction of the oxetane (B1205548) moiety. For instance, leveraging readily available starting materials like L-glutamic acid for the enantioselective synthesis of the 3-aminopiperidine core could be a sustainable approach. acs.org This can be followed by a direct alkylation with an appropriate oxetane electrophile. Furthermore, enzymatic cascades are emerging as a powerful and green alternative to traditional chemical synthesis. rsc.org The use of enzymes such as imine reductases (IREDs) and galactose oxidase (GOase) in one-pot cascades can lead to the enantiopure synthesis of protected 3-aminopiperidine derivatives from bio-renewable amino alcohols under ambient conditions. rsc.org

Another area of exploration is the use of novel catalytic systems to facilitate the coupling of oxetane and piperidine fragments. For example, gold-catalyzed rearrangements of propargylic alcohols have been shown to be effective in the synthesis of spirocyclic oxetane-piperidine scaffolds. researchgate.net Adapting such methodologies for the synthesis of this compound could provide access to a diverse range of analogs. The development of robust and scalable synthetic methods will be crucial for generating compound libraries for high-throughput screening and further biological evaluation.

| Synthetic Strategy | Key Features | Potential Advantages |

| Multi-step Synthesis from Chiral Pool | Utilizes readily available starting materials like L-glutamic acid. acs.org | Enantiomerically pure products, well-established transformations. |

| Enzymatic Cascades | Employs enzymes like GOase and IREDs in a one-pot reaction. rsc.org | High enantioselectivity, sustainable and green process, mild reaction conditions. |

| Gold-Catalyzed Cyclizations | Rearrangement of propargylic alcohols to form spirocyclic systems. researchgate.net | Access to unique and complex scaffolds, potential for high diversity. |

| Reductive Amination | Cyclization of dicarbonyl intermediates with primary amines. nih.gov | Versatile for creating substituted piperidines, can be stereocontrolled. |

Integration of Advanced Computational Approaches for De Novo Design and Optimization

The integration of advanced computational tools is set to revolutionize the design and optimization of this compound-based compounds. In silico methods can significantly accelerate the discovery process by predicting the binding affinity, pharmacokinetic properties, and potential off-target effects of novel analogs before their synthesis.

Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of various biological targets. nih.gov This can provide crucial insights into the structure-activity relationships (SAR) and guide the rational design of more potent and selective inhibitors. For example, replacing a carbonyl group with an oxetane can alter the hydrogen bonding pattern and conformational preferences of a ligand, which can be effectively modeled and analyzed computationally. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities. benthamscience.com These models can help in identifying key molecular descriptors that are crucial for activity and in predicting the potency of virtual compounds. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be used to assess the drug-likeness of designed molecules at an early stage, thereby reducing the attrition rate in later stages of drug development. The use of such predictive models will enable the de novo design of novel this compound scaffolds with optimized properties.

| Computational Approach | Application | Benefit |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov | Rational design of potent and selective compounds, understanding SAR. |

| QSAR | Correlating chemical structure with biological activity. benthamscience.com | Predicting the activity of virtual compounds, identifying key structural features. |

| ADMET Prediction | Assessing drug-like properties (e.g., solubility, permeability, toxicity). | Early identification of compounds with poor pharmacokinetic profiles, reducing late-stage failures. |

| De Novo Design | Generating novel molecular structures with desired properties. | Exploration of novel chemical space, discovery of innovative scaffolds. |

Uncovering Unexplored Biochemical Targets and Elucidating Novel Molecular Mechanisms

The unique structural and physicochemical properties of the this compound scaffold suggest that it may interact with a wide range of biological targets, many of which may be currently unexplored. The oxetane moiety, with its polar and three-dimensional nature, can act as a bioisostere for other functional groups like gem-dimethyl or carbonyl groups, potentially leading to improved metabolic stability and aqueous solubility. acs.orgnih.gov

Piperidine derivatives are known to interact with a diverse array of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes such as kinases and proteases. tandfonline.comnih.gov The incorporation of an oxetane ring can modulate the pKa of the piperidine nitrogen, influencing its interaction with target proteins and altering its pharmacokinetic properties. nih.gov This opens up opportunities to target proteins that have been challenging for traditional piperidine-containing ligands.

Future research should focus on screening this compound libraries against a broad panel of biochemical targets to identify novel activities. This could lead to the discovery of first-in-class inhibitors for diseases with unmet medical needs. Elucidating the molecular mechanisms by which these compounds exert their biological effects will be crucial for their further development. This will involve a combination of biochemical assays, structural biology techniques like X-ray crystallography, and cell-based studies.

Application as Probes for Mechanistic Studies in Cellular and Sub-Cellular Systems

Beyond their therapeutic potential, this compound derivatives can serve as valuable chemical probes to investigate complex biological processes within cells. By attaching a fluorescent reporter group or a photo-activatable crosslinker to the scaffold, it is possible to create tools for imaging, target identification, and mechanistic studies.

Fluorescently labeled this compound analogs could be used to visualize the localization and dynamics of their target proteins in living cells using advanced microscopy techniques. nih.gov This can provide critical information about the function of the target protein in different cellular compartments and under various physiological conditions. The development of activatable probes, where the fluorescence is turned on only upon binding to the target, would be particularly powerful for reducing background noise and improving imaging contrast. nih.gov

Furthermore, photo-affinity labeling probes based on this scaffold can be used to covalently modify and identify the direct binding partners of the compound in a complex cellular lysate. This is a powerful strategy for target deconvolution and for discovering novel off-targets. The insights gained from such mechanistic studies can not only advance our understanding of fundamental biology but also inform the design of more selective and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 1-(3-Oxetanyl)-3-piperidinamine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of piperidine derivatives often involves nucleophilic substitution or reductive amination. For oxetane-containing analogs, coupling 3-oxetane carbonyl chloride with a protected 3-piperidinamine precursor under Schotten-Baumann conditions (e.g., dichloromethane, triethylamine) is a plausible route. Post-reaction deprotection (e.g., hydrogenolysis for benzyl groups) can yield the final compound. Optimization may involve adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–5°C to minimize side reactions). Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on ¹H NMR signals for the oxetanyl group (δ 4.5–5.0 ppm, multiplet for CH₂-O-CH₂) and piperidine protons (δ 2.5–3.5 ppm for N-CH₂).

- IR : Look for carbonyl stretches (1650–1750 cm⁻¹ if acylated intermediates exist) and C-O-C bands (1050–1150 cm⁻¹) from the oxetane ring.

- GC-MS : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of oxetane ring: [M-71]⁺) confirm molecular weight and structural motifs .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) for reaction compatibility and in aqueous buffers (pH 4–8) for biological assays. Piperidine derivatives often require acidic conditions (e.g., 0.1 M HCl) for solubility.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis. Oxetanes are generally stable but may hydrolyze under strongly acidic/basic conditions. Store at –20°C under inert atmosphere .

Advanced Research Questions

Q. How can computational modeling predict the conformational flexibility of this compound, and how does this impact its receptor-binding affinity?

- Methodological Answer :

- Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to analyze the compound’s low-energy conformers. Focus on the oxetane ring’s puckering and piperidine chair-flip transitions.

- Docking studies (AutoDock Vina) against target receptors (e.g., kinases, GPCRs) can identify key interactions: oxetane’s oxygen as a hydrogen-bond acceptor or piperidine’s amine in salt-bridge formation. Compare with analogs lacking the oxetane to isolate its contribution .

Q. What experimental strategies resolve conflicting crystallographic and NMR data regarding the compound’s stereochemistry?

- Methodological Answer :

- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). If unsuccessful, use NOESY NMR to probe spatial proximity between oxetanyl and piperidine protons.

- Vibrational circular dichroism (VCD) : Resolve enantiomeric purity by comparing experimental and calculated spectra (Gaussian 16). Cross-validate with chiral HPLC (Chiralpak IA column, hexane:isopropanol eluent) .

Q. How does the oxetanyl group influence the compound’s metabolic stability compared to traditional cyclopropane or tetrahydrofuran substituents?

- Methodological Answer :

- Conduct in vitro microsomal assays (human liver microsomes, NADPH regeneration system) with LC-MS quantification. Compare half-life (t₁/₂) of this compound against cyclopropane analogs.

- Oxetanes often resist oxidative metabolism better than THF due to reduced ring strain. Use DFT calculations (B3LYP/6-31G*) to assess bond dissociation energies (BDEs) for C-O bonds in oxetane versus C-C in cyclopropane .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and cellular activity for this compound?

- Methodological Answer :

- Permeability assays : Use Caco-2 monolayers or PAMPA to assess passive diffusion. Low cellular uptake may explain reduced activity despite high in vitro binding.

- Efflux transporter assays : Test inhibition of P-gp or BCRP (e.g., calcein-AM assay). If the compound is a substrate, modify the structure with polar groups (e.g., hydroxylation) to reduce efflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.